[(2H-1,3-benzodioxol-5-yl)methyl](butyl)amine hydrochloride
Overview
Description
“(2H-1,3-Benzodioxol-5-ylmethyl)(butyl)amine hydrochloride” is a chemical compound with the molecular formula C12H18ClNO2 . It is also known as 1,3-Benzodioxole-5-methanamine, N-butyl- .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzodioxol group (a benzene ring fused with a 1,3-dioxolane ring) attached to a butylamine group via a methylene bridge . The molecular weight is 207.27 .Scientific Research Applications
Synthetic Routes and Chemical Properties
Synthetic Routes for Novel Compounds : Research outlines synthetic pathways for creating novel compounds, such as the formation of substituted thiazolidin-4-ones through the reaction of chloral with substituted anilines, showcasing the diversity of chemical reactions possible with related compounds (Issac & Tierney, 1996). This indicates that the chemical structure of interest could potentially be involved in or result from similarly complex synthetic routes.
Environmental Occurrence and Fate of Chemicals : A review on parabens, which share some functional similarities with the compound , discusses their environmental persistence and behavior, providing a model for understanding how similar compounds might behave in aquatic environments (Haman et al., 2015).
Liquid-Liquid Extraction Technologies : Developments in solvent technologies for extracting carboxylic acids from aqueous streams can offer insights into purification and isolation techniques that might be applicable to similar compounds, highlighting the importance of solvent selection in chemical processes (Sprakel & Schuur, 2019).
Functionalization of Saturated C-H Bonds : The functionalization of saturated C-H bonds using metalloporphyrin catalysts could relate to the modification or activation of similar compounds, demonstrating the potential for selective reactions and modifications (Che et al., 2011).
Mechanism of Action
Target of Action
Similar compounds bearing 1-benzo [1,3]dioxol-5-yl-indoles have shown activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
It’s worth noting that similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Related compounds have shown anticancer activity, causing cell cycle arrest and inducing apoptosis .
Action Environment
It’s important to note that the efficacy of similar compounds can vary depending on the specific cancer cell lines they are tested against .
Safety and Hazards
The safety data sheet (SDS) for this compound includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection . For detailed safety and hazard information, it’s recommended to refer to the SDS of the compound.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)butan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-2-3-6-13-8-10-4-5-11-12(7-10)15-9-14-11;/h4-5,7,13H,2-3,6,8-9H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZQYYIYLCBNFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC2=C(C=C1)OCO2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935250-89-8 | |
Record name | 1,3-Benzodioxole-5-methanamine, N-butyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=935250-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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